![molecular formula C9H15NO B13790595 1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B13790595.png)
1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta[b]pyrrole,1-acetyloctahydro-,cis-(9ci) is a chemical compound with the molecular formula C9H15NO It is a derivative of cyclopenta[b]pyrrole, characterized by the presence of an acetyl group and an octahydro structure in the cis configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[b]pyrrole,1-acetyloctahydro-,cis-(9ci) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyrrole with a cyclopentane derivative in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired cis configuration and high yield.
Industrial Production Methods
Industrial production of Cyclopenta[b]pyrrole,1-acetyloctahydro-,cis-(9ci) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta[b]pyrrole,1-acetyloctahydro-,cis-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
Cyclopenta[b]pyrrole,1-acetyloctahydro-,cis-(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Cyclopenta[b]pyrrole,1-acetyloctahydro-,cis-(9ci) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopenta[b]pyrrole, octahydro-, cis-: This compound shares a similar core structure but lacks the acetyl group.
Cyclopenta[b]benzofuran, Silvestrol: Another related compound with notable biological activities, particularly in cancer research.
Uniqueness
Cyclopenta[b]pyrrole,1-acetyloctahydro-,cis-(9ci) is unique due to its specific structural features, including the acetyl group and the cis configuration
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
1-[(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]ethanone |
InChI |
InChI=1S/C9H15NO/c1-7(11)10-6-5-8-3-2-4-9(8)10/h8-9H,2-6H2,1H3/t8-,9-/m1/s1 |
Clé InChI |
WUIVCLLDKQXMPX-RKDXNWHRSA-N |
SMILES isomérique |
CC(=O)N1CC[C@@H]2[C@H]1CCC2 |
SMILES canonique |
CC(=O)N1CCC2C1CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


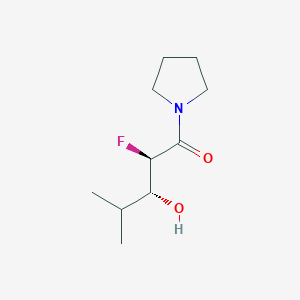
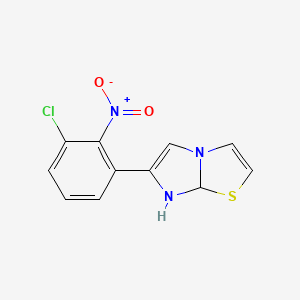
![Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-](/img/structure/B13790525.png)
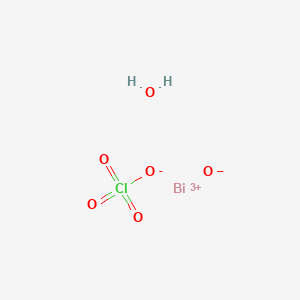
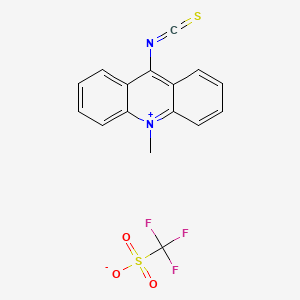
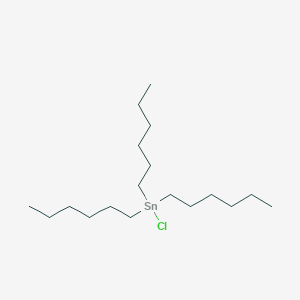
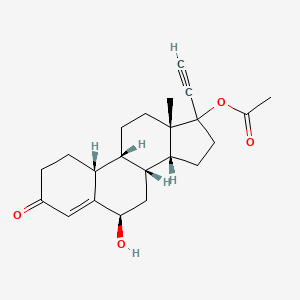
![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)

![4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)
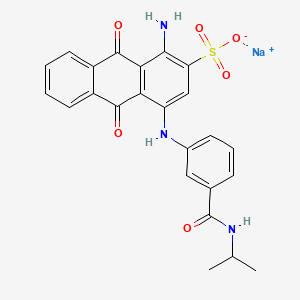
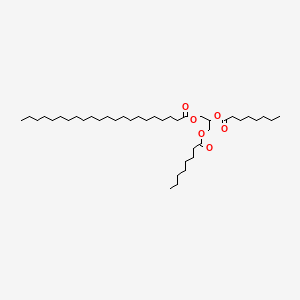
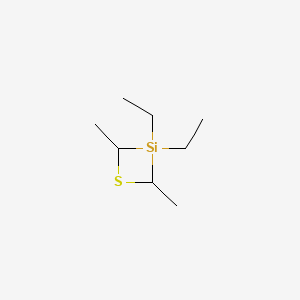
![2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13790597.png)
